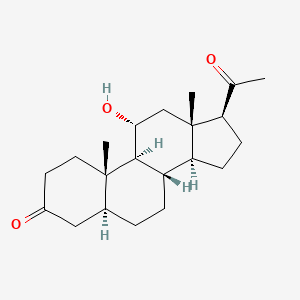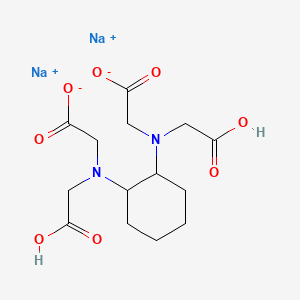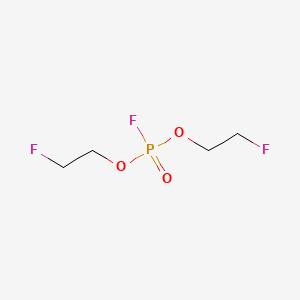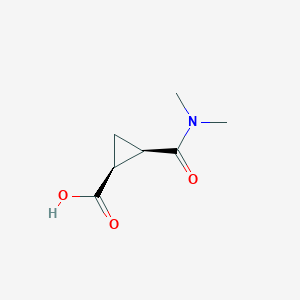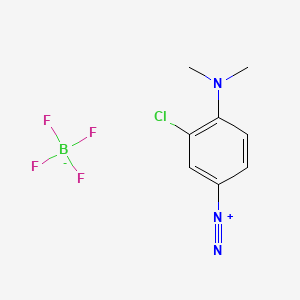
1,1,1-Trichloro-2,2-difluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2,2-difluoroethane is a chlorofluorocarbon (CFC) with the molecular formula C₂HCl₃F₂. It is a colorless, non-flammable liquid at room temperature and has been widely used as a refrigerant and a solvent. This compound is known for its stability and low toxicity, making it a popular choice in various industrial applications .
Vorbereitungsmethoden
1,1,1-Trichloro-2,2-difluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of trichloroethylene with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity . Industrial production methods often involve continuous processes with fixed-bed reactors and chrome-based catalysts to optimize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
1,1,1-Trichloro-2,2-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form corresponding alcohols.
Oxidation Reactions: Under specific conditions, it can be oxidized to form carbonyl compounds.
Reduction Reactions: It can be reduced to form simpler hydrocarbons. Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2,2-difluoroethane has numerous applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its stability and non-reactivity.
Biology: It serves as a medium for the extraction and purification of biological molecules.
Medicine: It is used in the formulation of certain pharmaceuticals and as a propellant in medical aerosols.
Industry: It is widely used as a refrigerant, cleaning agent, and in the production of foams and plastics
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-2,2-difluoroethane primarily involves its interaction with molecular targets through physical processes rather than chemical reactions. In the upper atmosphere, ultraviolet radiation breaks the bonds in this compound, producing reactive intermediates that catalyze the decomposition of ozone. This process involves the formation of chlorine radicals, which play a significant role in ozone layer depletion .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloro-2,2-difluoroethane can be compared with other similar compounds such as:
1,1,2-Trichloro-2,2-difluoroethane: Similar in structure but differs in the position of chlorine and fluorine atoms.
1,1,1-Trichloro-2,2,2-trifluoroethane: Contains an additional fluorine atom, making it more stable and less reactive.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another isomer with different physical and chemical properties
Each of these compounds has unique properties and applications, but this compound is particularly valued for its balance of stability, effectiveness, and relatively low environmental impact compared to other CFCs.
Eigenschaften
IUPAC Name |
1,1,1-trichloro-2,2-difluoroethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3F2/c3-2(4,5)1(6)7/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTZCQIUXDONLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3F2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075231 |
Source


|
| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-12-1 |
Source


|
| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)



